molecular formula C10H16O B146419 Piperitone CAS No. 89-81-6

Piperitone

Cat. No.: B146419
CAS No.: 89-81-6
M. Wt: 152.23 g/mol
InChI Key: YSTPAHQEHQSRJD-UHFFFAOYSA-N
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Description

Piperitone is a natural monoterpene ketone, known for its presence in various essential oils. It exists in two stereoisomeric forms: the D-form, which has a peppermint-like aroma, and the L-form. This compound is found in the oils of plants from the genera Cymbopogon, Andropogon, and Mentha . It is a colorless liquid with a distinct peppermint odor and is used as a raw material for the production of synthetic menthol and thymol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperitone can be synthesized from isopropyl acetoacetate and 3-buten-2-one. The synthesis involves several steps:

    Starting Material: Methyl isobutyl ketone reacts with formaldehyde under the catalysis of hydrogen chloride to obtain 3-isopropyl-3-butene-2-ketone.

    Michael Addition: The 3-isopropyl-3-butene-2-ketone undergoes Michael addition with acetyl acetate under the effect of an alkaline catalyst to form a 2-acetyl-4-isopropyl-5-oxo-methyl caproate intermediate.

    Intramolecular Aldol Condensation: This intermediate undergoes intramolecular aldol condensation under alkaline conditions to yield a carboxylic ester of this compound.

    Hydrolysis and Acidification Decarboxylation: The carboxylic ester is then hydrolyzed and acidified under alkaline conditions to produce this compound.

Industrial Production Methods: The primary source of this compound is from Eucalyptus dives, produced mainly in South Africa. The industrial production involves extraction from essential oils of Eucalyptus dives and other plants .

Chemical Reactions Analysis

Types of Reactions: Piperitone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen and nickel catalyst.

    Oxidation: Iron (III) chloride and acetic acid.

    Photodimerization: Light exposure.

Major Products:

    Menthol: Obtained from the reduction of this compound.

    Thymol: Obtained from the oxidation of this compound.

    Polycyclic Compound: Formed from photodimerization.

Scientific Research Applications

Pharmacological Applications

Piperitone has been studied for its therapeutic properties, particularly in the context of cholesterol metabolism and antimicrobial activities.

Cholesterol Metabolism

Recent studies have demonstrated that this compound oxide can modulate cholesterol metabolism by influencing key proteins involved in lipid regulation. A study published in Molecules indicated that this compound oxide significantly reduced the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that degrades LDL receptors (LDLR), thereby enhancing cholesterol uptake by the liver. The study showed a concentration-dependent effect on PCSK9 secretion in human hepatoma cell lines, suggesting its potential use as a nutraceutical ingredient for managing cholesterol levels .

Parameter Huh7 Cell Line HepG2 Cell Line
IC50 of this compound Oxide18.2 µg/mL27.3 µg/mL
LDLR Expression Increase50%Not specified
PCSK9 SuppressionSignificantSignificant

Antimicrobial Activity

This compound's antimicrobial properties have been extensively studied, particularly against various pathogens. In a clinical trial involving Mentha piperita essential oil, which contains high levels of this compound, the oil demonstrated significant antibacterial activity against Yersinia ruckeri, a pathogen affecting rainbow trout. The study found that fish fed diets supplemented with Mentha piperita exhibited improved immune responses and reduced infection rates .

Agricultural Applications

This compound is also recognized for its potential as a natural pesticide and repellent.

Insect Repellent Properties

Research has shown that this compound possesses insect-repelling qualities, making it a candidate for organic pest control. A study evaluated this compound's effectiveness against aphids (Myzus persicae), revealing that while this compound alone was weakly deterrent, modifications to its structure (such as lactonization) significantly enhanced its repellent activity .

Compound Deterrent Activity
This compoundWeak
This compound-derived LactonesStrong

Fungal Inhibition

This compound has also been assessed for its antifungal properties. A multivariate analysis highlighted the contribution of this compound to the antifungal efficacy of essential oils derived from plants like lavender and mint . This suggests that this compound could be incorporated into formulations aimed at controlling fungal diseases in crops.

Food Science Applications

In food science, this compound is valued for its flavoring properties and potential health benefits.

Flavoring Agent

This compound has been identified as a key aroma compound contributing to the sensory profile of certain wines, particularly aged red Bordeaux wines . Its presence enhances the overall flavor experience, indicating its application in food and beverage industries.

Antioxidant Properties

This compound exhibits antioxidant activity, which can be beneficial in food preservation and health supplements. A study noted its ability to scavenge free radicals effectively, suggesting potential applications in developing functional foods .

Mechanism of Action

Piperitone can be compared with other similar compounds such as:

Uniqueness of this compound: this compound’s unique combination of chemical reactivity and biological activity makes it a valuable compound in various fields. Its ability to undergo reduction and oxidation to form menthol and thymol, respectively, highlights its versatility in synthetic chemistry.

Biological Activity

Piperitone, a monoterpenoid compound primarily found in essential oils of various plants, particularly in the Mentha species, has garnered attention for its diverse biological activities. This article explores the chemical properties, antioxidant effects, antimicrobial potential, and other significant biological activities of this compound, supported by recent research findings and case studies.

Chemical Composition and Properties

This compound (p-Menth-1-en-3-one) has the molecular formula C10H14O and a molecular weight of 150.22 g/mol. It is characterized by a menthane structure, which contributes to its distinctive aroma and biological properties. This compound is often isolated from essential oils through methods such as steam distillation and supercritical CO2 extraction.

Antioxidant Activity

This compound exhibits notable antioxidant properties, which have been evaluated using various assays:

  • DPPH Scavenging Assay : this compound demonstrated significant free radical scavenging activity with an IC50 value indicating its effectiveness compared to standard antioxidants like Trolox. For instance, essential oils derived from plants containing this compound showed high Trolox Equivalent Antioxidant Capacity (TEAC) values, suggesting robust antioxidant potential .
Compound IC50 (mg/mL) TEAC
This compound7.3High
Trolox0.03Reference

Antimicrobial Activity

This compound's antimicrobial properties have been extensively studied against various pathogens:

  • In Vitro Studies : Research indicates that this compound exhibits antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth .
  • Combined Effects with Antibiotics : A study highlighted the synergistic effects of piperitenone epoxide (a derivative of this compound) when combined with antibiotics, enhancing antimicrobial efficacy against resistant strains .
Pathogen MIC (µg/mL) Effect
Escherichia coli32Inhibition
Staphylococcus aureus16Inhibition

Case Studies

  • Repellent Properties : this compound has been identified as an effective repellent against pests such as the tea shot hole borer (Euwallacea perbrevis). Field tests showed that traps baited with this compound achieved a 50–70% reduction in pest captures over a 12-week period, demonstrating its potential for agricultural applications .
  • Health Benefits in Animal Models : A study involving rainbow trout fed diets supplemented with Mentha piperita extract (rich in this compound) revealed improved immune responses and enhanced hematological parameters compared to control groups. This suggests potential health benefits of this compound in aquaculture .

The biological activities of this compound are attributed to its ability to interact with cellular pathways:

  • Cholesterol Regulation : this compound oxide has been shown to modulate PCSK9 and LDLR expressions, playing a role in lipid metabolism. This effect may contribute to reducing cholesterol levels in liver cells, offering insights into its potential as a nutraceutical ingredient for managing cholesterol .
  • Antioxidant Mechanisms : The antioxidant activity of this compound is believed to stem from its ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with various diseases.

Properties

IUPAC Name

3-methyl-6-propan-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTPAHQEHQSRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052604
Record name Piperitone
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, clear, light yellowish to yellow liquid
Record name Piperitone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034975
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Piperitone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

233.00 to 235.00 °C. @ 760.00 mm Hg
Record name Piperitone
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Solubility

very slightly, insoluble in water; soluble in alcohol
Record name Piperitone
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Record name Piperitone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.929-0.934
Record name Piperitone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

89-81-6
Record name (±)-Piperitone
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Record name Piperitone
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Record name PIPERITONE
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Record name 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-
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Record name Piperitone
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Record name 6-isopropyl-3-methylcyclohex-2-enone
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Record name PIPERITONE, DL-
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Record name Piperitone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034975
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Piperitone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034975
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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